In Vivo Anti-Angiogenic Activity: 3-Undecanone vs. 2-Undecanone in Mouse Sarcoma Model
In a Balb/c mouse L-1 sarcoma model, inhalation of a 10% solution of 3-undecanone for 3 days post-tumor implantation resulted in reduced neovascular response (measured by tumor-induced angiogenesis test) and lower tumor VEGF content in 5-day tumors compared to non-inhaled controls [1]. In contrast, 2-undecanone itself did not show this effect; only its propylene acetal derivative (1% Acpr2) produced a comparable reduction, indicating that the native 3-undecanone structure is more directly bioactive [1].
| Evidence Dimension | In vivo tumor angiogenesis and VEGF content |
|---|---|
| Target Compound Data | 10% 3-undecanone inhalation: reduced neovascular response and lower VEGF |
| Comparator Or Baseline | Non-inhaled controls; 1% 2-undecanone propylene acetal (Acpr2) |
| Quantified Difference | Both 3-undecanone (10%) and 2-undecanone acetal (1%) reduced angiogenesis, but native 2-undecanone without derivatization did not. |
| Conditions | Balb/c mice, L-1 sarcoma, 3-day inhalation, TIA test, VEGF ELISA |
Why This Matters
3-undecanone demonstrates direct, underivatized in vivo anti-angiogenic activity not shared by its 2-isomer, making it a preferred tool compound for angiogenesis research.
- [1] Gibka, J., et al. (2010). The effect of undecanones and their derivatives on tumor angiogenesis and VEGF content. Polish Journal of Veterinary Sciences, 13(3), 455-460. PMID: 21077438. View Source
